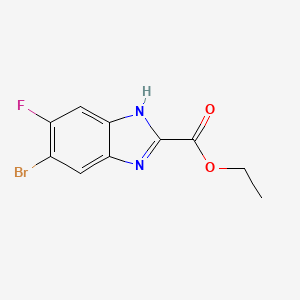

Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

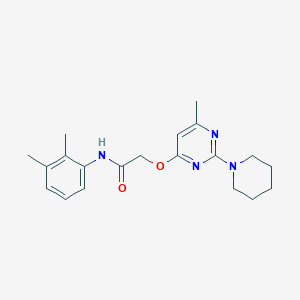

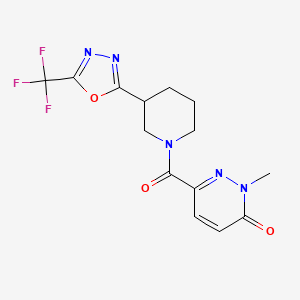

Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a compound that belongs to the benzimidazole class, which is known for its diverse range of biological activities. Benzimidazoles have been extensively studied due to their pharmacological properties, including antihistaminic, antimicrobial, and anticancer activities . The presence of halogen substituents, such as bromine and fluorine, in the benzimidazole structure can significantly influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various functionalization reactions. For instance, ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate was synthesized using reported methods and further reduced to obtain related compounds . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used as a starting material to create a range of substituted benzimidazole derivatives through interactions with different reagents . These synthetic routes highlight the versatility of benzimidazole chemistry and the ability to introduce various substituents to modulate the properties of the final compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, was determined to crystallize in the monoclinic system with specific intermolecular hydrogen bonds . The planarity of the benzimidazole ring system and the geometry of substituent groups are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involved the reaction of a carbothioamide with ethyl bromopyruvate, showcasing the reactivity of the thiazole moiety . The ability to engage in reactions such as hydrogen bonding is confirmed by molecular electrostatic potential (MEP) and Mulliken population analysis, which indicate potential sites for interaction within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods like FTIR and NMR are commonly used to determine these properties and confirm the identity of synthesized compounds . Theoretical calculations, such as density functional theory (DFT), complement experimental data by predicting geometric parameters, vibrational assignments, and chemical shifts, which are found to be in good agreement with experimental results .

Applications De Recherche Scientifique

Immunomodulatory and Anticancer Activities

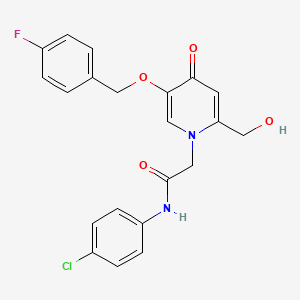

Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, a compound structurally related to Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate, has shown significant biological activity. Derivatives of this compound have displayed potent immunomodulatory effects and demonstrated strong cytotoxicity against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2). This highlights the potential of related benzimidazole derivatives in cancer therapy and immune response modulation (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Antifungal Activity

Certain derivatives of benzimidazole, akin to Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate, have been synthesized and tested for their efficacy against Candida species. Some of these compounds exhibited potent antifungal activity, suggesting their potential role in combating fungal infections (Göker, Kuş, Boykin, Yıldız, & Altanlar, 2002).

Antineoplastic and Antifilarial Agents

Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, structurally related to Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate, have demonstrated significant growth inhibition in certain cell lines and presented notable in vivo antifilarial activity. This underlines the potential of benzimidazole derivatives in the development of new antineoplastic and antifilarial agents (Ram, Wise, Wotring, Mccall, & Townsend, 1992).

Antimycobacterial Activity

Derivatives of benzimidazole, including Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate, have shown remarkable antimycobacterial activity against M. tuberculosis strains. This suggests a promising avenue for the development of new drugs targeting tuberculosis (Yoon et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEUIRFOQOFHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

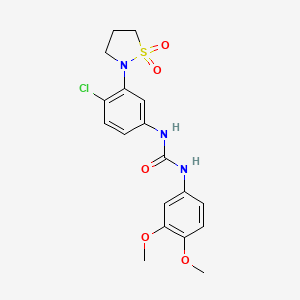

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

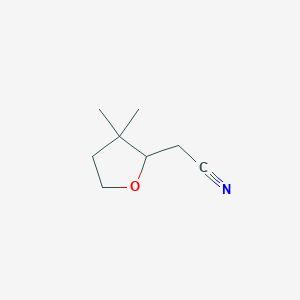

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)

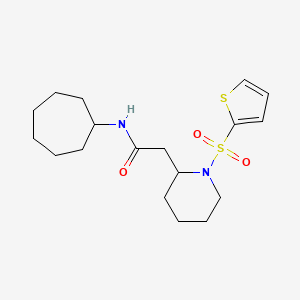

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)